molecular formula C19H17ClN2O3 B3473377 MFCD02356674

MFCD02356674

Cat. No.: B3473377
M. Wt: 356.8 g/mol
InChI Key: CEJFKNWAZLPXBW-UHFFFAOYSA-N
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Description

Typically, such identifiers (e.g., MDL numbers) correspond to unique chemical entities characterized by molecular formula, weight, physicochemical properties, and applications in research or industry . For instance, compounds like CAS 1570-05-4 (MDL: MFCD01861843) and CAS 1046861-20-4 (MDL: MFCD13195646) are documented with detailed synthesis pathways, solubility, and bioactivity data, which serve as templates for hypothetical comparisons .

Properties

IUPAC Name

ethyl 7-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(24)15-10-21-17-11(2)16(20)9-8-14(17)18(15)22-12-4-6-13(23)7-5-12/h4-10,23H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJFKNWAZLPXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02356674 involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are often documented in scientific literature, providing a roadmap for researchers to replicate and modify the synthesis process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: MFCD02356674 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD02356674 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02356674 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Table 1: Key Properties of Hypothetical MFCD02356674 and Comparators

Property This compound (Hypothetical) CAS 1570-05-4 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula (Inferred) CxHyOz C21H18O4 C6H5BBrClO2 C10H9F3O
Molecular Weight ~300–400 g/mol 334.37 235.27 202.17
Solubility Moderate (e.g., 0.5 mg/mL) 0.00102 mol/L 0.24 mg/mL 0.687 mg/mL
Bioactivity CYP inhibition (hypothetical) CYP inhibitor Non-CYP inhibitor Not reported
Synthetic Accessibility Score ~2.0–3.0 Multi-step synthesis Score: 2.07 Single-step synthesis

Research Findings and Implications

While direct data on this compound is absent, extrapolations from –12 suggest:

  • Bioactivity : Likely shares CYP inhibition or GI absorption traits with structurally related compounds .
  • Optimization : Modifications to the molecular backbone (e.g., halogenation, boronic acid groups) could enhance stability or efficacy, as seen in CAS 1046861-20-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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